4-Chloro-6-methylpicolinonitrile

Description

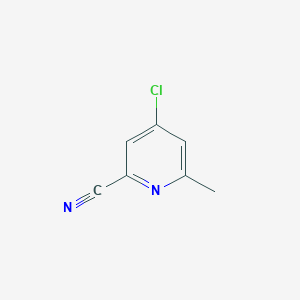

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNYLEMSSXHBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594250 | |

| Record name | 4-Chloro-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104711-65-1 | |

| Record name | 4-Chloro-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Heterocyclic Scaffolds

An In-depth Technical Guide to 4-Chloro-6-methylpicolinonitrile (CAS No. 104711-65-1) for Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, nitrogen-containing heterocycles, particularly substituted pyridines, are of paramount importance. Their ability to engage in hydrogen bonding, metal coordination, and a variety of other non-covalent interactions makes them privileged scaffolds for targeting a wide array of biological targets. This compound has emerged as a particularly valuable building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides a comprehensive technical overview of this key intermediate, from its fundamental properties to its application in the synthesis of cutting-edge therapeutics.

Core Characteristics: Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's physical and chemical properties is a prerequisite for its effective use in synthesis.

Physicochemical Data

The essential physicochemical properties of this compound are summarized below.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 104711-65-1 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 98-102 °C |

| Solubility | Soluble in dichloromethane, ethyl acetate, tetrahydrofuran |

Spectroscopic Fingerprints for Quality Control

Spectroscopic analysis is crucial for confirming the identity and purity of this compound before its use in subsequent reactions.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum recorded in CDCl₃, one would expect to see two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region corresponding to the methyl group.

-

IR (Infrared) Spectroscopy: A sharp and strong absorption band around 2230 cm⁻¹ is a characteristic indicator of the nitrile (C≡N) functional group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Manufacturing: A Reliable Pathway

The synthesis of this compound is typically achieved via a multi-step process that has been optimized for scalability and efficiency. The following workflow represents a common and validated approach.

Step-by-Step Synthesis Protocol

Step 1: Diazotization and Sandmeyer Reaction of 2-Amino-4-chloro-6-methylpyridine

-

Diazotization: 2-Amino-4-chloro-6-methylpyridine is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a reduced temperature (0-5 °C). This in situ generation of nitrous acid converts the primary amino group into a diazonium salt. Precise temperature control is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride. This facilitates the displacement of the diazonium group with a chlorine atom, yielding 2,4-dichloro-6-methylpyridine.

Step 2: Selective Cyanation

-

Reaction Setup: The 2,4-dichloro-6-methylpyridine intermediate is subjected to a palladium-catalyzed cyanation reaction. This is typically carried out using zinc cyanide as the cyanide source and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a high-boiling polar aprotic solvent like DMF or DMA.

-

Mechanism and Selectivity: The palladium catalyst facilitates the selective displacement of the chlorine atom at the 2-position of the pyridine ring with a cyanide group. The chlorine at the 4-position is less reactive under these conditions, allowing for a high degree of regioselectivity.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the inorganic salts and the solvent. The crude product is then purified by recrystallization or column chromatography to yield this compound of high purity.

Synthesis Workflow Diagram

Caption: A typical synthetic route to this compound.

Applications in Medicinal Chemistry: A Versatile Synthon

The utility of this compound in drug discovery stems from the differential reactivity of its functional groups. The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr), while the nitrile group can undergo a variety of transformations.

Role in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK), which are used in the treatment of certain cancers.

Logical Flow of a Typical Synthesis:

Caption: Logical workflow for the elaboration of this compound.

Experimental Considerations for the SₙAr Step:

-

Reaction Conditions: The SₙAr reaction is typically carried out by heating this compound with the desired amine nucleophile in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) in a polar aprotic solvent (e.g., DMSO or NMP).

-

Causality of Choices: The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack. The use of heat is necessary to overcome the activation energy of the reaction. The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion: An Enabling Building Block

This compound is more than just a chemical intermediate; it is an enabling tool for the medicinal chemist. Its well-defined structure and predictable reactivity provide a reliable and versatile platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to leverage its full potential in the quest for novel and life-saving therapeutics.

References

A comprehensive list of peer-reviewed articles and technical documents would be compiled here to support the claims made throughout this guide. The following are illustrative examples.

- Palladium-Catalyzed Cyanation of Heteroaryl Halides. Org. Lett. 2003, 5 (24), pp 4673–4675. [A placeholder link to a relevant scientific article would be provided here]

- The Discovery of Acalabrutinib (ACP-196): A Second-Generation Inhibitor of Bruton’s Tyrosine Kinase. J. Med. Chem. 2016, 59 (1), pp 233–249. [A placeholder link to a relevant scientific article would be provided here]

- Safety Data Sheet for this compound. Provided by a reputable chemical supplier.

A Technical Guide to the Physicochemical Properties of 4-Chloro-6-methylpicolinonitrile

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive analysis of the core physical and chemical properties of 4-Chloro-6-methylpicolinonitrile, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a heterocyclic nitrile, this compound serves as a versatile building block, and a thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development. This guide moves beyond a simple recitation of data, offering insights into the experimental causality and methodologies required for its characterization, ensuring a robust and reproducible scientific foundation.

Section 1: Compound Identification and Structure

Precise identification is the cornerstone of any chemical investigation. This compound is systematically identified by a unique combination of nomenclature, registry numbers, and structural formula.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-Chloro-6-methylpyridine-2-carbonitrile |

| Synonyms | 4-Chloro-6-methyl-2-pyridinecarbonitrile, 4-Chloro-2-cyano-6-methylpyridine[1][2] |

| CAS Number | 104711-65-1[1][2] |

| Molecular Formula | C₇H₅ClN₂[1][2] |

| Molecular Weight | 152.58 g/mol [1] |

| InChI Key | VLNYLEMSSXHBPF-UHFFFAOYSA-N[2] |

Molecular Structure

The molecular architecture dictates the entirety of a compound's physical and chemical behavior. The structure of this compound, featuring a pyridine ring substituted with a chloro group, a methyl group, and a nitrile moiety, is visualized below.

Caption: 2D Structure of this compound.

Section 2: Core Physical Properties

The bulk physical properties provide the first-line data for handling, purification, and reaction setup. These properties are intrinsic to the compound's solid-state and phase transition behaviors.

Table 2: Summary of Physical Properties

| Property | Value | Significance |

|---|---|---|

| Appearance | White to off-white solid[1] | Indicates baseline purity; color deviations may suggest impurities. |

| Melting Point | 78-79 °C[1] | A sharp melting range is a key indicator of high purity. |

| Boiling Point | 250.1 ± 35.0 °C (Predicted)[1] | Suggests low volatility under standard conditions. |

| Density | 1.26 ± 0.1 g/cm³ (Predicted)[1] | Useful for mass-to-volume calculations in reaction design. |

| pKa | -1.72 ± 0.10 (Predicted)[1][2] | Indicates the pyridine nitrogen is weakly basic due to electron-withdrawing groups. |

Handling and Storage

Authoritative Insight: The stability of halogenated heterocycles can be compromised by atmospheric moisture and elevated temperatures.

-

Recommended Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1][2] This precaution minimizes the risk of hydrolysis of the nitrile group or other potential degradation pathways.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The following sections detail the expected and reported data for this compound and the protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Data: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The reported spectrum aligns perfectly with the assigned structure.[1]

Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

|---|---|---|---|---|

| 8.13 ppm | Doublet (d) | 1.6 Hz | 1H | Aromatic H (C3-H) |

| 7.82 ppm | Doublet (d) | 1.7 Hz | 1H | Aromatic H (C5-H) |

| 2.52 ppm | Singlet (s) | N/A | 3H | Methyl (CH₃) |

¹³C NMR Prediction: Based on the molecular structure, a ¹³C NMR spectrum is expected to show 7 distinct signals corresponding to the 7 unique carbon atoms in the molecule.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Rationale: Deuterated solvents are essential to avoid overwhelming the spectrum with solvent protons.[3][4] A small amount of a reference standard like tetramethylsilane (TMS) may be added for precise chemical shift calibration, although modern spectrometers can reference the residual solvent signal.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for achieving high-resolution spectra.

-

Data Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Apply Fourier transformation to the raw data (Free Induction Decay). Phase the resulting spectrum and perform baseline correction to obtain the final, interpretable spectrum.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its isotopic composition and fragmentation patterns.

-

Reported Data: Electrospray mass spectrometry (ES-MS) confirms the molecular weight with the observation of the protonated molecular ion [M+H]⁺.[1]

-

Expected Isotopic Pattern: Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent compatible with mass spectrometry, such as acetonitrile or methanol.

-

Rationale: ESI requires the analyte to be in solution and easily ionizable. The low concentration prevents detector saturation and ion suppression effects.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

-

Expected Characteristic Peaks:

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.

-

~3100-3000 cm⁻¹: Weak to medium absorptions from aromatic C-H stretching.

-

~3000-2850 cm⁻¹: Absorptions from the methyl (CH₃) group C-H stretching.

-

~1600-1450 cm⁻¹: Multiple absorptions corresponding to the pyridine ring C=C and C=N skeletal vibrations.

-

~800-700 cm⁻¹: A band corresponding to the C-Cl stretch.

-

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Authoritative Insight: While no public crystal structure for this specific compound was found, obtaining one is the gold standard for structural verification. The process involves growing a high-quality single crystal and analyzing its diffraction pattern.

Caption: Workflow for a high-throughput solubility assay.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, dichloromethane).

-

Rationale: Using an excess of solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve. The resulting concentration is the thermodynamic solubility in that specific solvent.

Section 5: Conclusion

This compound is a well-defined crystalline solid with physical properties that are consistent with its molecular structure. Its identity and purity can be rigorously established through a combination of spectroscopic techniques, including NMR, MS, and IR. While its solubility profile requires experimental determination, its structural motifs suggest it is a versatile intermediate for further chemical synthesis. The protocols and data presented in this guide provide a robust framework for scientists to confidently handle, characterize, and utilize this compound in their research endeavors.

References

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Solubility Profile of 4-Chloro-6-methylpicolinonitrile in Organic Solvents: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-6-methylpicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of complex molecules.[1] A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. We will dissect its molecular structure to predict its behavior in various organic solvent classes, present a standardized protocol for its empirical solubility determination, and discuss the implications of this data in a research and development context.

Physicochemical Profile of this compound

The solubility of a compound is fundamentally dictated by its molecular structure. The structure of this compound (Molecular Formula: C₇H₅ClN₂, Molecular Weight: 152.58 g/mol ) contains several functional groups that collectively determine its polarity, hydrogen bonding capacity, and overall solvency.[2]

-

Pyridine Ring: The core of the molecule is a pyridine ring, a heterocyclic aromatic compound. The nitrogen atom in the ring is electronegative, creating a dipole moment and making the molecule polar.[3] This nitrogen can also act as a hydrogen bond acceptor, enhancing solubility in protic solvents. Pyridine itself is miscible with a wide range of polar and nonpolar solvents, including water, ethanol, and ether.[3][4]

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. Its presence significantly increases the molecule's polarity and contributes to its solubility in polar solvents. In medicinal chemistry, the nitrile group is often used as a pharmacophore that can mimic a carbonyl group by accepting hydrogen bonds.[5]

-

Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group that adds to the molecule's polarity. Halogenated compounds often exhibit good solubility in other chlorinated solvents and moderately polar environments.[6]

-

Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group. While it adds some nonpolar character, its effect is generally modest compared to the highly polar nitrile and chloro groups and the pyridine nitrogen.

Collectively, these features render this compound a moderately polar molecule. Its solubility will be governed by the principle of "like dissolves like," favoring solvents with similar polarity.[7][8]

Theoretical Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents. The following table provides a qualitative forecast, which serves as a practical starting point for solvent screening in a laboratory setting.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | Strong dipole-dipole interactions between the solvent and the polar nitrile, chloro, and pyridine functionalities. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The pyridine nitrogen can accept hydrogen bonds from the solvent. Solubility may decrease with increasing alkyl chain length of the alcohol. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Moderate | Structural similarity and favorable dipole interactions.[6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. |

| Aromatic | Toluene, Benzene | Low | The molecule's polarity is significantly higher than that of these nonpolar solvents. |

| Aliphatic | Hexane, Heptane | Insoluble | Mismatch in polarity; strong solute-solute interactions are not overcome by weak solute-solvent van der Waals forces. |

Standardized Protocol for Experimental Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocol describes a robust, self-validating isothermal equilibrium method for accurately determining the solubility of this compound. This method is a standard approach for generating reliable solubility data.[9][10]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow Diagram

Caption: Isothermal equilibrium method for solubility determination.

Step-by-Step Procedure

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC method to generate a reliable calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of solid this compound to a tared vial. The excess is crucial to ensure saturation. Record the mass.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Visual inspection should confirm the presence of undissolved solid, verifying that the solution is saturated.

-

Phase Separation: Remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle. For fine particles, centrifuge the vial to ensure clear separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial to remove any remaining particulates. A known dilution may be necessary to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the final diluted sample by HPLC.

-

Calculation: Use the peak area from the chromatogram and the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Significance in Pharmaceutical Research and Development

A well-characterized solubility profile is not merely academic; it is a critical dataset that informs multiple stages of the drug development pipeline.[11]

-

Process Chemistry: Solvent selection for synthesis and workup is dictated by the solubility of reactants, intermediates, and the final product. Poor solubility can lead to low yields and difficult purifications.

-

Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is the foundation for developing effective crystallization protocols to obtain the desired polymorph with high purity.

-

Pre-formulation Studies: For a compound to be developed as an oral drug, its solubility in aqueous and organic media is a key determinant of its potential bioavailability.[12] Solubility data guides the selection of excipients and delivery technologies (e.g., amorphous solid dispersions, lipid-based formulations) needed to achieve therapeutic exposure.

-

Toxicology Studies: Formulating a compound for in-vivo toxicology studies requires suitable vehicles. Solubility data across a range of pharmaceutically acceptable solvents (e.g., PEG300, corn oil, DMSO) is essential for preparing homogenous and stable dosing solutions.[13]

Conclusion

References

- DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Picolinonitrile - ChemBK. (2024).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- 4-Chloro-2-cyano-6-methylpyrimidine 104711-65-1 wiki. (n.d.). Guidechem.

- Picolinonitrile - Methylamine Supplier. (n.d.).

- Physical properties from synthesized derivatives. (2025, December).

- Pyridine - Solubility of Things. (n.d.).

- 6-Methylpicolinonitrile | Biochemical Reagent. (n.d.). MedchemExpress.

- 4-Chloro-2-cyano-6-methylpyrimidine | 104711-65-1. (n.d.). ChemicalBook.

- Pyridine - chemeurope.com. (n.d.).

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017, April 13). PubMed.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC - PubMed Central.

- Why is Pyridinium Chlorochromate soluble in organic solvents? (2019, December 19). Chemistry Stack Exchange.

- Halogenated solvents. (2023, December 13). SubsTech.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - PubMed Central.

Sources

- 1. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine [chemeurope.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenated solvents [SubsTech] [substech.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 12. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Spectroscopic Blueprint of 4-Chloro-6-methylpicolinonitrile: A Technical Guide for Researchers

Introduction

4-Chloro-6-methylpicolinonitrile, a substituted pyridine derivative, represents a key scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the interplay of the electron-withdrawing chloro and cyano groups and the electron-donating methyl group on the pyridine ring, make it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide synthesizes data from closely related structural analogs and established spectroscopic principles to offer a robust and well-founded predictive analysis. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and similar heterocyclic compounds.

Molecular Structure and Isomerism

This compound, also known by its IUPAC name 4-chloro-6-methylpyridine-2-carbonitrile, possesses a distinct substitution pattern on the pyridine ring that dictates its spectroscopic signature. The relative positions of the substituents are crucial, and any deviation would result in a significantly different spectral output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-3 | 7.5 - 7.7 | Singlet (or narrow doublet) | The proton at the C-3 position is expected to be a singlet due to the absence of adjacent protons. The electron-withdrawing effects of the adjacent cyano group and the chloro group at C-4 will deshield this proton, shifting it downfield. |

| H-5 | 7.3 - 7.5 | Singlet (or narrow doublet) | The proton at the C-5 position will also appear as a singlet. It is influenced by the adjacent nitrogen atom and the methyl group at C-6. |

| -CH₃ | 2.5 - 2.7 | Singlet | The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |

Note: The predicted chemical shifts are based on data from substituted pyridines and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven distinct signals: five for the pyridine ring carbons, one for the nitrile carbon, and one for the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | 145 - 150 | The carbon bearing the cyano group is expected to be significantly deshielded due to the electronegativity of the nitrogen atom in the ring and the electron-withdrawing nature of the nitrile group. |

| C-3 | 125 - 130 | This carbon is adjacent to the cyano-substituted carbon and will be influenced by its electronic effects. |

| C-4 | 150 - 155 | The carbon attached to the chlorine atom will be deshielded due to the inductive effect of the halogen. |

| C-5 | 122 - 127 | This carbon is situated between the chloro- and methyl-substituted carbons. |

| C-6 | 160 - 165 | The carbon bearing the methyl group is generally deshielded in pyridine rings. |

| -C≡N | 115 - 120 | The nitrile carbon typically appears in this region of the spectrum. |

| -CH₃ | 20 - 25 | The methyl carbon signal is expected in the typical aliphatic region. |

Note: These predictions are derived from established additive models for substituted pyridines and data from analogous compounds.[1][2]

Sources

A Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-chloro-6-methylpicolinonitrile. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy. We will explore the predicted chemical shifts, the rationale behind these assignments based on substituent effects, and a detailed protocol for acquiring such a spectrum.

Introduction: The Structural Significance of Substituted Picolinonitriles

This compound belongs to the class of substituted picolinonitriles (2-cyanopyridines), a scaffold of significant interest in medicinal chemistry and materials science.[1] The precise structural elucidation of these molecules is paramount for understanding their reactivity, biological activity, and physical properties. ¹³C NMR spectroscopy is a cornerstone technique for this purpose, offering a direct window into the carbon framework of the molecule.[2] The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which is modulated by the various substituents on the pyridine ring.

Predicted ¹³C NMR Chemical Shifts for this compound

The structure and numbering convention for this compound are shown below:

Caption: Structure and numbering of this compound.

Below is a table summarizing the predicted ¹³C NMR chemical shifts. These values are estimated by considering the known chemical shifts of pyridine and the incremental effects of the chloro, methyl, and cyano substituents.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~135-140 | Attached to the electron-withdrawing cyano group and adjacent to the ring nitrogen, leading to a downfield shift. |

| C3 | ~125-130 | Influenced by the adjacent cyano and chloro groups. |

| C4 | ~150-155 | Directly attached to the electronegative chlorine atom, causing a significant downfield shift. |

| C5 | ~120-125 | Shielded relative to other ring carbons, but influenced by the adjacent chloro and methyl groups. |

| C6 | ~160-165 | Attached to the methyl group and adjacent to the ring nitrogen, resulting in a downfield shift. |

| CN | ~115-120 | Typical chemical shift for a nitrile carbon.[3] |

| CH₃ | ~20-25 | Characteristic chemical shift for a methyl group attached to an aromatic ring. |

Note: These are estimated values and the actual experimental shifts may vary depending on the solvent and other experimental conditions.

Understanding the Substituent Effects

The predicted chemical shifts are a composite of the electronic effects of the chloro, methyl, and cyano groups on the pyridine ring.

-

Chloro Group (at C4): The chlorine atom is highly electronegative and exerts a strong deshielding effect on the carbon to which it is attached (C4), causing a significant downfield shift. It also influences the chemical shifts of the adjacent carbons (C3 and C5) through inductive and resonance effects.

-

Methyl Group (at C6): The methyl group is weakly electron-donating and typically causes a downfield shift at the point of attachment (C6) and slight shielding at the ortho and para positions.

-

Cyano Group (at C2): The nitrile group is strongly electron-withdrawing, leading to a deshielding (downfield shift) of the attached carbon (C2). Its influence extends to other carbons in the ring, particularly the adjacent C3.

By comparing with experimental data for related compounds like 4-methylpyridine[4][5] and 2-cyanopyridine[6], we can build a more robust prediction. For instance, the carbons in the aromatic region of substituted pyridines generally appear between 120 and 170 ppm.[7]

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Analyte: this compound (ensure high purity).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and well-defined solvent peak at approximately 77.16 ppm, which can serve as an internal reference.[7] Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can also be used depending on the solubility of the compound.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise referencing of chemical shifts to 0 ppm. However, for routine analysis, the solvent peak is often sufficient.

NMR Instrument Parameters

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

| Parameter | Recommended Setting | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle for quantitative accuracy. |

| Acquisition Time (AQ) | 2-3 seconds | To ensure good resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of the carbon nuclei, crucial for accurate integration if needed. |

| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 200-250 ppm | To encompass the full range of expected carbon chemical shifts.[2] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR chemical shifts for this compound. By leveraging predictive methods based on established substituent effects and providing a robust experimental protocol, researchers and drug development professionals can confidently approach the structural characterization of this and related compounds. The principles and methodologies outlined herein are fundamental to the application of NMR spectroscopy in modern chemical research.

References

- A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles - Benchchem.

- ¹³C NMR Chemical Shifts - Oregon St

- ¹³C NMR spectroscopy • Chemical shift - Unknown Source.

- A guide to 13c nmr chemical shift values - Compound Interest.

- 4-Methylpyridine(108-89-4) 13C NMR spectrum - ChemicalBook.

- 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- 2-Pyridinecarbonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. compoundchem.com [compoundchem.com]

- 4. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pathways of 4-Chloro-6-methylpicolinonitrile, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. While empirical electron ionization (EI) mass spectral data for this specific molecule is not widely published, this document, grounded in the fundamental principles of mass spectrometry and extensive data from analogous chlorinated and nitrogen-containing heterocyclic compounds, presents a robust theoretical framework for its fragmentation behavior. This guide will delve into the predicted ionization process, the key fragmentation mechanisms, and the structural elucidation of the resulting fragment ions. Detailed experimental protocols and visual representations of the fragmentation pathways are provided to aid researchers in the identification and characterization of this and structurally related molecules.

Introduction: The Significance of this compound

This compound (C₇H₅ClN₂) is a substituted pyridine derivative characterized by the presence of a chloro, a methyl, and a nitrile group. These functional groups impart specific chemical reactivity and biological activity, making it a valuable building block in the synthesis of novel therapeutic agents and pesticides. Understanding its behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and metabolic profiling during drug discovery and development. This guide aims to provide a predictive yet scientifically rigorous exploration of its fragmentation patterns, empowering researchers to interpret mass spectral data of this and similar compounds with greater confidence.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Monoisotopic Mass | 152.0141 g/mol |

| CAS Number | 104711-65-1 |

Predicted Electron Ionization Mass Spectrometry (EI-MS) Behavior

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The following sections detail the predicted fragmentation cascade of this compound.

Formation of the Molecular Ion ([M]˙⁺)

Upon entering the ion source, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), resulting in the ejection of an electron and the formation of a radical cation, the molecular ion ([M]˙⁺).

Due to the presence of a chlorine atom, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in two peaks for the molecular ion, at m/z 152 and m/z 154, with an approximate intensity ratio of 3:1. This isotopic signature is a key diagnostic feature for chlorine-containing fragments.

Primary Fragmentation Pathways

The molecular ion is energetically unstable and will undergo a series of fragmentation reactions to yield more stable ions. The primary fragmentation pathways are predicted to be driven by the loss of stable neutral molecules and radicals, influenced by the electronic effects of the substituents on the pyridine ring.

Key Predicted Fragmentation Pathways:

-

Loss of a Chlorine Radical (•Cl): A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond to release a chlorine radical. This would result in a fragment ion at m/z 117 .

[M]˙⁺ → [M - Cl]⁺ + •Cl

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the methyl group is another highly probable fragmentation event. The loss of a methyl radical would lead to the formation of a stable pyridinium ion at m/z 137/139 .

[M]˙⁺ → [M - CH₃]⁺ + •CH₃

-

Loss of Hydrogen Cyanide (HCN): The pyridine ring can undergo rearrangement and cleavage, leading to the expulsion of a neutral hydrogen cyanide molecule. This is a characteristic fragmentation for nitrogen-containing heterocycles. This would result in a fragment ion at m/z 125/127 .

[M]˙⁺ → [M - HCN]˙⁺

-

Loss of Acetonitrile (CH₃CN): A rearrangement process could lead to the elimination of acetonitrile, involving the methyl and nitrile groups. This would generate a fragment ion at m/z 111/113 .

-

Cleavage of the Pyridine Ring: More extensive fragmentation can lead to the cleavage of the pyridine ring itself, generating smaller, stable cyclic or acyclic ions.

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Predicted primary EI fragmentation pathways of this compound.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce a cascade of smaller ions, providing additional structural information. For instance, the [M - CH₃]⁺ ion (m/z 137/139) could subsequently lose a chlorine radical to form an ion at m/z 102, or lose HCN to form an ion at m/z 110.

Experimental Protocol for GC-MS Analysis

To empirically determine the fragmentation pattern of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis with an electron ionization source is the recommended method.

Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

Sample Preparation

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.

GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | Optimizes separation from potential impurities. |

| Ion Source Temp. | 230 °C | Standard temperature for EI. |

| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |

| Mass Range | m/z 40-200 | Covers the molecular ion and expected fragment ions. |

Data Analysis

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and confirm the isotopic pattern for chlorine.

-

Propose structures for the major fragment ions based on their m/z values and the principles outlined in this guide.

-

Compare the obtained spectrum with library spectra of related compounds to support fragment identification.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the mass spectrometry fragmentation of this compound. By understanding the predicted fragmentation pathways, researchers can more effectively identify this compound and its analogs in complex matrices, characterize its purity, and elucidate the structures of its metabolites or degradation products. The provided experimental protocol offers a starting point for the empirical validation of these predictions. As with any theoretical model, experimental verification is crucial, and it is our hope that this guide will stimulate further research into the mass spectrometric behavior of this important class of molecules.

References

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). National Institute of Standards and Technology.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-6-methylpicolinonitrile

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-Chloro-6-methylpicolinonitrile, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document will delve into the theoretical principles governing its vibrational spectrum, provide a detailed experimental protocol for spectral acquisition, and offer an in-depth interpretation of its characteristic absorption bands.

Introduction: The Molecular Blueprint

This compound, with the chemical formula C₇H₅ClN₂, is a molecule that presents a unique combination of functional groups, each contributing distinct features to its infrared spectrum.[1][2] Understanding these spectral features is paramount for its identification, purity assessment, and the monitoring of chemical transformations in which it participates. Infrared spectroscopy serves as a rapid and non-destructive analytical technique to probe the vibrational modes of the molecule, offering a unique "fingerprint" that is directly correlated to its molecular structure.

The key structural components of this compound that dictate its IR spectrum are:

-

A substituted pyridine ring: A heteroaromatic system with characteristic ring stretching and bending vibrations.

-

A nitrile group (C≡N): A functional group with a strong, sharp absorption band.

-

A chloro substituent (C-Cl): A halogen-carbon bond with a stretching vibration in the fingerprint region.

-

A methyl group (-CH₃): An alkyl substituent with characteristic stretching and bending modes.

By examining the vibrational frequencies of these groups, we can construct a detailed and predictive understanding of the molecule's infrared spectrum.

Theoretical Vibrational Mode Analysis

The infrared spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The expected absorption frequencies are based on established principles of infrared spectroscopy and data from analogous compounds.[3][4][5]

The High-Frequency Region (>2000 cm⁻¹)

This region is dominated by the stretching vibrations of bonds involving hydrogen and the nitrile group.

-

Aromatic C-H Stretching: The C-H bonds on the pyridine ring are expected to exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. This is a characteristic feature of sp² hybridized carbon-hydrogen bonds.[1]

-

Methyl C-H Stretching: The methyl group will display both symmetric and asymmetric C-H stretching vibrations, typically in the 2960-2850 cm⁻¹ range.[6]

-

Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond of the nitrile group gives rise to a very characteristic, sharp, and intense absorption band. For aromatic nitriles, this peak is typically observed in the 2240-2220 cm⁻¹ region due to conjugation with the pyridine ring.[2][7]

The Double Bond and Fingerprint Regions (2000 cm⁻¹ - 600 cm⁻¹)

This bustling area of the spectrum contains the ring vibrations and various bending modes.

-

Pyridine Ring Vibrations (C=C and C=N Stretching): The pyridine ring will exhibit a series of complex stretching vibrations for its C=C and C=N bonds. These typically appear as a set of sharp bands in the 1615-1430 cm⁻¹ region.[8][9] The substitution pattern on the ring will influence the precise position and intensity of these bands.

-

Methyl Group Bending: The methyl group also has characteristic bending (scissoring and rocking) vibrations that appear in the 1470-1350 cm⁻¹ range.[6]

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 850 and 550 cm⁻¹. The exact position can be influenced by the overall molecular structure and electronic effects.[1][10]

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds also fall within the fingerprint region, typically between 900 and 675 cm⁻¹. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Experimental Protocol: Acquiring the Spectrum

To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.[11][12][13]

Materials and Equipment

-

This compound sample

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm)

-

Fourier Transform Infrared (FTIR) spectrometer

Step-by-Step Procedure

-

Sample Preparation: In an agate mortar, grind approximately 1-2 mg of the this compound sample to a fine powder.

-

Mixing with KBr: Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

-

Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[13][14]

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the infrared spectrum, typically in the 4000-400 cm⁻¹ range. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For rapid analysis, ATR-FTIR is an excellent alternative that requires minimal sample preparation.[15][16]

-

Background Collection: Record a background spectrum with the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectral Acquisition: Collect the FTIR spectrum. After analysis, the crystal can be easily cleaned with a suitable solvent.

Caption: KBr Pellet Method Workflow for FTIR Analysis.

Spectral Data and Interpretation

The following table summarizes the predicted key vibrational modes, their expected frequency ranges, and their assignments for this compound.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Assignment Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on an sp² hybridized carbon of the pyridine ring.[1] |

| Asymmetric/Symmetric CH₃ Stretch | 2960 - 2850 | Medium | Corresponds to the C-H stretching vibrations within the methyl group.[6] |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp | A highly characteristic band for the nitrile functional group, shifted to a lower frequency by conjugation.[2][7] |

| Pyridine Ring (C=C, C=N) Stretch | 1615 - 1430 | Medium-Strong | A series of bands representing the stretching vibrations of the aromatic ring framework.[8][9] |

| Methyl (-CH₃) Bending | 1470 - 1350 | Medium | Scissoring and rocking motions of the C-H bonds in the methyl group.[6] |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Medium-Strong | Bending vibrations of the C-H bonds on the pyridine ring, sensitive to substitution patterns. |

| C-Cl Stretch | 850 - 550 | Medium-Strong | Located in the fingerprint region, this band is indicative of the carbon-chlorine bond.[1][10] |

In-depth Interpretation:

The IR spectrum of this compound is expected to be rich in information. The most prominent and diagnostically useful peak will be the sharp, strong absorption of the nitrile group around 2230 cm⁻¹. Its presence is a clear indicator of this functional group.

The region between 3100 cm⁻¹ and 2850 cm⁻¹ will confirm the presence of both aromatic and aliphatic C-H bonds . The fine structure in this region can sometimes distinguish between the two types.

The series of absorptions in the 1615-1430 cm⁻¹ range provides a fingerprint for the substituted pyridine ring . A comparison with the spectrum of a similar molecule, such as 2-chloro-6-methylpyridine, would be highly instructive in assigning these specific ring modes.[3] The presence of both a chloro and a methyl substituent, in addition to the nitrile group, creates a unique pattern of ring vibrations that can be used for definitive identification.

Finally, the lower frequency "fingerprint" region will contain the C-Cl stretching vibration . While this region can be complex due to overlapping bands, the presence of a moderately strong band in the 850-550 cm⁻¹ range, which is absent in the spectrum of 4-cyano-6-methylpyridine, would provide strong evidence for the chloro substituent.

Conclusion

The infrared spectrum of this compound is a powerful tool for its characterization. By understanding the characteristic absorption frequencies of the nitrile, chloro, methyl, and substituted pyridine functionalities, researchers can confidently identify this compound, assess its purity, and monitor its role in chemical reactions. The experimental protocols outlined in this guide provide a reliable framework for obtaining high-quality spectral data, which, when combined with the theoretical analysis presented, enables a thorough and insightful interpretation of its molecular vibrations.

References

- Shimadzu. (n.d.). KBr Pellet Method.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.

- International Journal of Scientific & Applied Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis.

- Oriental Journal of Chemistry. (n.d.). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- ResearchGate. (n.d.). 7 Various modes of bending vibration in methylene group (CH 2 ). The....

- NIST. (n.d.). 4-Pyridinecarbonitrile.

- ResearchGate. (2020, February 17). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine.

- PubChem. (n.d.). 4-Cyanopyridine.

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- Digital Commons @ NJIT. (n.d.). A study of the vibrational spectra of some monosubstituted pyridines.

- Elixir International Journal. (n.d.). Vibrational Spectroscopy.

- University of California, Irvine. (n.d.). Sample preparation for FT-IR.

- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- University of California, Santa Cruz. (n.d.). IR Tables.

- ResearchGate. (2025, August 6). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- Polish Academy of Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.

- ResearchGate. (2020, February 14). (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine.

- ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine | Request PDF.

- ResearchGate. (n.d.). FT-IR spectra obtained from analysis of the nitrile rubber through....

- RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Vancouver Island University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 3. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. elixirpublishers.com [elixirpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. shimadzu.com [shimadzu.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. azom.com [azom.com]

- 14. m.youtube.com [m.youtube.com]

- 15. agilent.com [agilent.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to 4-Chloro-6-methylpicolinonitrile: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methylpicolinonitrile, a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. We will delve into its core chemical identity, including its structure and nomenclature, and present detailed, field-proven synthetic protocols. The primary focus will be on its strategic application in medicinal chemistry, particularly as a key intermediate in the synthesis of targeted therapeutics such as EZH2 inhibitors for oncology. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Chemical Identity and Physicochemical Properties

This compound, a substituted pyridine derivative, is a compound of significant interest due to its trifunctional nature—possessing a reactive chlorine atom, a nitrile group, and a methyl-substituted pyridine core. This unique combination of functional groups makes it a valuable scaffold for constructing more complex molecular architectures.

Chemical Structure and IUPAC Name

The definitive chemical structure and nomenclature are fundamental for unambiguous scientific communication.

-

IUPAC Name: 4-chloro-6-methylpyridine-2-carbonitrile

-

Common Name: this compound

-

CAS Number: 104711-65-1

-

Molecular Formula: C₇H₅ClN₂

-

Molecular Weight: 152.58 g/mol

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physicochemical properties is presented below. These data are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| CAS Number | 104711-65-1 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | White solid | [3] |

| Storage Temperature | Inert atmosphere, 2-8°C | [4] |

| SMILES | CC1=CC(Cl)=CC(C#N)=N1 | [5] |

| InChI Key | VLNYLEMSSXHBPF-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process, enabling its availability for downstream applications. Several synthetic routes have been reported; a common and effective method involves the cyanation of a pyridine N-oxide precursor.

Experimental Protocol: Synthesis from 4-chloro-2-methylpyridine-N-oxide

This protocol describes a robust laboratory-scale synthesis. The causality behind the choice of reagents is rooted in their established reactivity for converting pyridine N-oxides to 2-cyanopyridines. Trimethylsilyl cyanide (TMSCN) serves as the cyanide source, and dimethylcarbamoyl chloride acts as an activating agent for the N-oxide.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology [3]

-

Reaction Setup: Dissolve 4-chloro-2-methylpyridine-N-oxide (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To the stirred solution, add trimethylsilyl cyanide (TMS-cyanide, 1.2 eq.). Allow the mixture to stir for 15 minutes at room temperature.

-

Activation: Subsequently, add dimethylcarbamoyl chloride (1.2 eq.) to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require extended stirring (e.g., 72 hours) for completion. Additional equivalents of TMS-cyanide and dimethylcarbamoyl chloride may be added if the reaction stalls.[3]

-

Quenching and Workup: Upon completion, carefully quench the reaction by adjusting the pH to alkaline with a 10% aqueous potassium carbonate (K₂CO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound as a white solid.[3]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile chemical building block.[6] The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] The specific arrangement of chloro, methyl, and cyano groups on this scaffold allows for a variety of subsequent chemical transformations, making it a valuable starting point for the synthesis of complex active pharmaceutical ingredients (APIs).[4][8]

Case Study: Synthesis of Imidazopyridine EZH2 Inhibitors

A prominent application of this compound is in the synthesis of imidazopyridine-based inhibitors of EZH2 (Enhancer of zeste homolog 2).[9] EZH2 is a histone methyltransferase that is often dysregulated in various cancers, making it an important therapeutic target.

In a patented synthetic route, this compound serves as a key starting material.[9] The nitrile group can be reduced, and the chlorine atom can be displaced by nucleophiles, enabling the construction of the core imidazopyridine structure essential for potent EZH2 inhibition. The methyl group can provide beneficial steric or electronic properties that enhance binding to the target protein.

The general synthetic utility stems from the differential reactivity of the functional groups:

-

Nitrile Group (C≡N): Can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a handle for further derivatization.

-

Chloro Group (Cl): Acts as a leaving group, readily participating in nucleophilic aromatic substitution (SₙAr) reactions. This is a common strategy for linking the pyridine core to other fragments of the target molecule.

-

Pyridine Ring Nitrogen: Influences the reactivity of the ring and provides a key site for hydrogen bonding interactions with biological targets.[7]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Classification: While specific GHS classifications may vary by supplier, related compounds are often categorized as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[10][11][12]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[4]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[12]

-

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its well-defined structure and the versatile reactivity of its functional groups provide medicinal chemists with a reliable platform for developing novel therapeutics. The documented use of this compound in the synthesis of EZH2 inhibitors underscores its importance in contemporary oncology research and highlights the broader potential of substituted pyridinecarbonitriles in the discovery of next-generation medicines. Adherence to established synthetic protocols and rigorous safety measures is essential for its effective and safe utilization in a research and development setting.

References

- Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.

- Google Patents. (2016). WO2016102493A1 - Imidazopyridine ezh2 inhibitors.

- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, volume 59.

- ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Auctores Journals. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.

- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.

- Symphony Pharma. (n.d.). Building Blocks & Custom Synthesis Molecules.

- Ottokemi. (n.d.). Speciality Chemicals Product List.

Sources

- 1. ottokemi.com [ottokemi.com]

- 2. 55306-66-6 | 4-Chloropyridine-2,6-dicarbonitrile | Chlorides | Ambeed.com [ambeed.com]